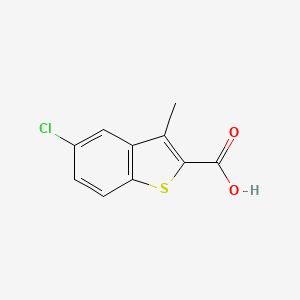

5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-3-methyl-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2S/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYCXZNZFABITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383260 | |

| Record name | 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50451-84-8 | |

| Record name | 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular framework, featuring a chlorinated benzothiophene core, serves as a critical structural motif in the synthesis of advanced therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, including a proposed synthesis pathway, theoretical spectroscopic analysis, key chemical reactivities, and its established role as a pivotal intermediate. Notably, this compound is integral to the synthesis of modern direct factor Xa inhibitors, which are used as anticoagulants, and potent dual agonists for peroxisome proliferator-activated receptors (PPARγ/δ) for the treatment of diabetes.[1] This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this high-value chemical entity.

Core Molecular Identity and Significance

The benzothiophene scaffold is a privileged structure in drug discovery, known to impart favorable pharmacological properties to molecules. This compound builds upon this foundation with specific substitutions that fine-tune its chemical characteristics for use in complex synthetic routes.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 50451-84-8 | [1][2] |

| Molecular Formula | C₁₀H₇ClO₂S | [2] |

| Molecular Weight | 226.67 g/mol | [2] |

| InChIKey | KEYCXZNZFABITO-UHFFFAOYSA-N | [2] |

The primary significance of this compound lies in its application as a sophisticated building block. The carboxylic acid function at the 2-position provides a reactive handle for amide bond formation, a common linkage in pharmaceutical agents. The chloro- and methyl-substituents on the benzothiophene ring are crucial for modulating the electronic properties and steric profile of the final drug molecules, thereby influencing their binding affinity and selectivity for biological targets like Factor Xa.[1]

Synthesis and Purification Strategy

While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed in publicly available literature, a plausible and efficient pathway can be designed based on established benzothiophene synthesis methodologies.[3][4][5] A common and effective approach involves the cyclization of a suitably substituted thiophenol precursor.

Proposed Synthetic Pathway

The proposed synthesis begins with 4-chlorothiophenol and ethyl 2-chloroacetoacetate, proceeding through an S-alkylation followed by an intramolecular cyclization and subsequent saponification.

Caption: Proposed three-step synthesis of the target molecule.

Experimental Protocol Justification

-

S-Alkylation: The initial step involves the nucleophilic attack of the thiophenolate anion (generated in situ by a base like sodium ethoxide) on the electrophilic carbon of ethyl 2-chloroacetoacetate. This is a standard Williamson ether synthesis-type reaction, adapted for sulfur, and is highly efficient for forming C-S bonds.

-

Intramolecular Cyclization: The resulting thioether intermediate is cyclized under acidic conditions. A strong acid catalyst like polyphosphoric acid (PPA) promotes an intramolecular electrophilic aromatic substitution, where the enol or keto form of the acetoacetate moiety attacks the activated aromatic ring to form the thiophene ring of the benzothiophene system.

-

Saponification: The final step is a standard ester hydrolysis. A strong base like sodium hydroxide is used to convert the ethyl ester to the corresponding carboxylate salt, which upon acidification, precipitates the final carboxylic acid product.

Purification Workflow

Post-synthesis, the crude product requires purification to meet the stringent standards for pharmaceutical intermediates. A typical workflow would involve extraction followed by recrystallization.

Caption: Standard purification workflow for the final product.

Spectroscopic and Analytical Characterization (Theoretical)

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons (3H): Expected in the δ 7.5-8.2 ppm region. The protons on the chlorinated benzene ring will appear as doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted pattern. - Methyl Protons (3H): A sharp singlet expected around δ 2.5-2.8 ppm. - Carboxylic Proton (1H): A broad singlet, highly deshielded, typically > δ 12 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): Expected in the δ 165-175 ppm region. - Aromatic Carbons (8C): Multiple signals between δ 120-145 ppm. - Methyl Carbon (-CH₃): A signal expected in the δ 15-25 ppm region. |

| Infrared (IR) | - O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[6] - C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹.[6][7] - C=C Aromatic Stretch: Medium intensity peaks around 1450-1600 cm⁻¹. - C-Cl Stretch: A signal in the fingerprint region, typically 1000-1100 cm⁻¹. |

| Mass Spec (EI) | - Molecular Ion (M⁺): Expected at m/z 226, with a characteristic M+2 peak at m/z 228 (approx. 1/3 intensity) due to the ³⁷Cl isotope. - Key Fragments: Loss of the carboxyl group (-COOH, m/z 45) to give a fragment at m/z 181. Formation of an acylium ion is also possible.[8][9][10] |

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its two primary functional components: the carboxylic acid group and the aromatic ring system.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is the primary site for synthetic elaboration.

-

Amide Bond Formation: This is the most critical reaction for its role as a pharmaceutical intermediate. The carboxylic acid can be activated (e.g., by conversion to an acyl chloride with thionyl chloride, or by using coupling reagents like DCC or EDC) and reacted with various amines to form the corresponding amides. This reaction is fundamental to its use in synthesizing Factor Xa inhibitors.

-

Esterification: Standard Fischer esterification (reaction with an alcohol under acidic catalysis) or reaction with alkyl halides under basic conditions will yield the corresponding esters.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (5-chloro-2-(hydroxymethyl)-3-methyl-1-benzothiophene) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Benzothiophene Ring

The benzothiophene ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (activating methyl group, deactivating chloro and carboxyl groups) will influence the position of substitution. Further functionalization, while possible, is less common given its primary use as a pre-functionalized building block.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar compounds, such as 5-chlorothiophene-2-carboxylic acid, can be used to infer handling precautions.[11][12]

-

Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. May cause an allergic skin reaction.[12]

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and a lab coat is mandatory. All handling of the solid or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a designated waste container for proper disposal.[11]

Conclusion

This compound is a highly valuable heterocyclic intermediate whose chemical properties are ideally suited for its role in the synthesis of complex, high-value pharmaceuticals. Its reactivity is centered on the versatile carboxylic acid group, while its substituted benzothiophene core provides the necessary structural and electronic attributes for potent biological activity in the final drug products. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective application in research and development.

References

- 1. This compound | 50451-84-8 [chemicalbook.com]

- 2. This compound | CAS 50451-84-8 [matrix-fine-chemicals.com]

- 3. Benzothiophene synthesis [organic-chemistry.org]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

physicochemical characteristics of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound (CAS No. 50451-84-8). As a key intermediate in the synthesis of advanced therapeutic agents, a thorough understanding of its characteristics is paramount for researchers in drug discovery and process development. This document details the compound's core physical and chemical identifiers, outlines robust experimental protocols for its characterization, and provides the scientific rationale behind these methodologies. The aim is to equip scientists with the foundational knowledge required for the effective handling, analysis, and application of this important molecule.

Core Compound Identification and Properties

This compound is a heterocyclic compound featuring a benzothiophene core structure. This molecular scaffold is significant in medicinal chemistry. The compound's identity and primary physicochemical characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 50451-84-8 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₇ClO₂S | [1][3] |

| Molecular Weight | 226.67 g/mol | [1][3] |

| Physical Form | Solid | [3] |

| Purity (Typical) | >98% | [3] |

| InChI Key | KEYCXZNZFABITO-UHFFFAOYSA-N | [1][3] |

Scientific and Industrial Relevance

The scientific interest in this compound stems primarily from its role as a sophisticated building block in pharmaceutical synthesis. Its structure is integral to the development of novel drugs targeting significant disease pathways. Notably, it is utilized in the synthesis of:

-

Direct Factor Xa Inhibitors: These are a class of modern anticoagulants used for the prevention and treatment of thromboembolic disorders.[2] The benzothiophene moiety provides a rigid scaffold for orienting functional groups to achieve high-affinity binding to the enzyme's active site.

-

PPARγ/δ Dual Agonists: These compounds are investigated for the treatment of metabolic diseases like type 2 diabetes.[2]

Understanding the physicochemical properties detailed in this guide is therefore not an academic exercise; it is a critical prerequisite for optimizing reaction conditions, developing stable formulations, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

Experimental Methodologies for Physicochemical Characterization

To ensure batch-to-batch consistency and to build a comprehensive data package for regulatory or research purposes, a standardized set of analytical procedures is required. The following protocols are foundational for characterizing this compound.

Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, whereas impurities typically broaden and depress the melting range. This method is chosen for its simplicity, small sample requirement, and high precision.

Protocol:

-

Sample Preparation: Finely powder a small amount of the dry compound. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to approximately 15-20 °C below the expected melting point.

-

Observation: Decrease the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.

Caption: Workflow for Melting Point Determination.

Solubility Assessment (Equilibrium Shake-Flask Method)

Causality: Solubility is a critical parameter for drug development, influencing everything from reaction kinetics during synthesis to bioavailability in vivo. The shake-flask method is the gold standard for determining equilibrium solubility, ensuring that the solvent is fully saturated with the compound.

Protocol:

-

Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed, screw-cap vial.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential.

-

Phase Separation: Cease agitation and allow the solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant.

-

Quantification: Dilute the aliquot appropriately and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.

Caption: Workflow for Equilibrium Solubility Assessment.

Acid Dissociation Constant (pKa) Determination

Causality: The pKa value is the pH at which the carboxylic acid group is 50% ionized. This parameter is crucial as it governs the compound's charge state in different physiological environments, which directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. Potentiometric titration is a direct and reliable method for its determination.

Protocol:

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent mixture (often a co-solvent like methanol/water is needed for sparingly soluble compounds).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH).

-

Titration: Slowly add the titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This is typically found at the midpoint of the steepest part of the titration curve.

Structural Confirmation via Spectroscopy

Causality: While the above tests quantify physical properties, spectroscopic methods provide definitive confirmation of the molecular structure. A combination of techniques is used to ensure all structural features are present and correct.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the hydrogen and carbon framework of the molecule, confirming the connectivity of atoms and the presence of the methyl group, the aromatic protons, and the carboxylic acid proton.

-

Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern of the compound, confirming the elemental composition (C₁₀H₇ClO₂S).[1]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the characteristic C=O stretch of the carboxylic acid and the O-H stretch.

Caption: High-level analytical workflow for characterization.

Safety and Handling

As with any chlorinated organic acid, appropriate safety precautions must be observed. Based on data for structurally similar compounds, this compound should be handled with care.[5]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Minimize dust generation.

-

Hazards: Expected to cause skin, eye, and respiratory tract irritation.[5]

-

Storage: Store in a cool, dry place in a tightly sealed container.

References

- This compound | CAS 50451-84-8. [URL: https://www.

- This compound - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah9884f61b]

- This compound - Cymit Química S.L. [URL: https://www.cymitquimica.com/base/producto/5-chloro-3-methyl-1-benzothiophene-2-carboxylic-acid_IN-DA00D9MJ]

- This compound - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52148285.htm]

- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. [URL: https://www.mdpi.com/1420-3049/25/21/4880]

- Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98% - Cole-Parmer. [URL: https://www.coleparmer.com/msds/acros/03390_msds.pdf]

Sources

An In-depth Technical Guide to 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid (CAS 50451-84-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The document delineates its chemical and physical properties, explores plausible synthetic pathways, and details its significant applications in the development of novel therapeutics, particularly as an intermediate in the synthesis of CXCR5 antagonists, direct factor Xa inhibitors, and PPARγ/δ dual agonists. Furthermore, this guide outlines the analytical methodologies crucial for its characterization and discusses the underlying principles of its reactivity and biological relevance.

Introduction: The Significance of the Benzothiophene Scaffold

The benzothiophene moiety is a privileged heterocyclic system in drug discovery, renowned for its versatile biological activities. Its rigid, planar structure and electron-rich nature allow for diverse interactions with biological targets. Derivatives of benzothiophene have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and anticoagulant properties. This compound (CAS: 50451-84-8) emerges as a strategically functionalized intermediate, poised for elaboration into more complex molecular architectures with therapeutic potential. The presence of a carboxylic acid handle at the 2-position, a methyl group at the 3-position, and a chlorine atom on the benzene ring at the 5-position provides multiple points for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 50451-84-8 | [1][2] |

| Molecular Formula | C₁₀H₇ClO₂S | [1][3] |

| Molecular Weight | 226.67 g/mol | [1][3] |

| IUPAC Name | This compound | [1][3] |

| SMILES | CC1=C(SC2=C1C=C(Cl)C=C2)C(O)=O | [1][3] |

| InChIKey | KEYCXZNZFABITO-UHFFFAOYSA-N | [1][3] |

Synthesis and Mechanistic Considerations

Proposed Synthesis of 3-methyl-1-benzothiophene-2-carboxylic acid (Precursor)

A common strategy for the synthesis of 2-carboxy-3-methyl-benzothiophenes involves the cyclization of a substituted thiophenol with a suitable three-carbon synthon.

Caption: Proposed reaction scheme for the synthesis of the precursor, 3-methyl-1-benzothiophene-2-carboxylic acid.

Step-by-Step Protocol (Hypothetical):

-

Thioether Formation: To a solution of an appropriately substituted thiophenol in a suitable solvent such as ethanol, add a base (e.g., sodium ethoxide). To this, add ethyl 2-chloroacetoacetate dropwise at room temperature. The reaction mixture is then heated to reflux to drive the formation of the thioether intermediate.

-

Cyclization and Saponification: The resulting thioether can be cyclized using a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures. This intramolecular Friedel-Crafts type reaction forms the benzothiophene ring. Subsequent saponification of the ester with a base (e.g., NaOH), followed by acidic workup, would yield the desired 3-methyl-1-benzothiophene-2-carboxylic acid.

Regioselective Chlorination

The final step is the chlorination of the benzothiophene ring. Electrophilic aromatic substitution on the benzothiophene nucleus is a well-established transformation. The directing effects of the existing substituents will govern the position of chlorination.

Caption: Proposed final chlorination step to yield the target compound.

Step-by-Step Protocol (Hypothetical):

-

Chlorination Reaction: Dissolve the 3-methyl-1-benzothiophene-2-carboxylic acid precursor in a suitable inert solvent like glacial acetic acid or a chlorinated solvent. Add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) portion-wise at a controlled temperature, often near room temperature.

-

Workup and Purification: Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the reaction mixture is quenched, typically with water. The crude product is then extracted into an organic solvent. Purification via recrystallization or column chromatography would yield the final product, this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. While specific experimental data is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiophene ring system, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The aromatic protons would likely appear as doublets and a doublet of doublets, with coupling constants indicative of their ortho and meta relationships. The methyl protons would appear as a singlet, likely in the range of 2.0-2.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically >10 ppm.

-

¹³C NMR: The carbon NMR spectrum would display ten distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected in the range of 165-175 ppm. The aromatic and heterocyclic carbons would resonate in the 120-145 ppm region. The methyl carbon would appear as an upfield signal, typically between 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions of the functional groups present. A very broad O-H stretching vibration from the carboxylic acid dimer is expected from 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid should appear as a strong, sharp band around 1680-1710 cm⁻¹. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings will appear in the 1450-1600 cm⁻¹ region. A C-Cl stretching vibration may be observed in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. For this compound (C₁₀H₇ClO₂S), the expected monoisotopic mass is approximately 225.98 g/mol . The mass spectrum would exhibit a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the benzothiophene ring. Predicted mass-to-charge ratios for common adducts are [M+H]⁺ at 226.99281 and [M-H]⁻ at 224.97825.[4]

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of several classes of pharmacologically active molecules.

Synthesis of CXCR5 Antagonists

Patents have disclosed the use of this compound in the preparation of substituted benzoylamino-indan-2-carboxylic acids.[5][6][7] These compounds are antagonists of the CXCR5 receptor, which plays a role in inflammatory and autoimmune diseases.[5][6] The synthesis involves the coupling of the carboxylic acid with an aminoindane derivative.

Caption: General scheme for the synthesis of CXCR5 antagonists.

Experimental Protocol Example (from patent literature): To a solution of this compound (1 equivalent) in dry dichloromethane (DCM), are added O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1 equivalent) and N,N-diisopropylethylamine (DIPEA) (2.2 equivalents).[5][6] To this activated mixture, 2-aminoindane-2-carboxylic acid ethyl ester (1 equivalent) is added.[5][6] The reaction is stirred at room temperature until completion, as monitored by TLC.[5][6] This amide coupling reaction forms the core structure of the CXCR5 antagonist.

Intermediate for Factor Xa Inhibitors

The benzothiophene scaffold is a recognized pharmacophore in the design of direct factor Xa inhibitors, which are a class of anticoagulants. This compound is a valuable starting material for the synthesis of these inhibitors, which are used in the treatment of thromboembolic disorders.[8][9]

Precursor for PPARγ/δ Dual Agonists

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that are key regulators of lipid and glucose metabolism. Dual agonists of PPARγ and PPARδ have potential for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia. This compound has been identified as a precursor for the synthesis of potent amide-linked PPARγ/δ dual agonists.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a range of biologically active molecules. Its utility as a key intermediate in the development of CXCR5 antagonists, factor Xa inhibitors, and PPARγ/δ dual agonists underscores its importance in modern medicinal chemistry. This guide has provided a comprehensive overview of its properties, plausible synthetic routes, analytical characterization, and applications, serving as a valuable resource for researchers in the field of drug discovery and development.

References

Sources

- 1. This compound | CAS 50451-84-8 [matrix-fine-chemicals.com]

- 2. This compound | 50451-84-8 [chemicalbook.com]

- 3. 50451-84-8 | 5-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid | Carboxylic Acids | Ambeed.com [ambeed.com]

- 4. PubChemLite - this compound (C10H7ClO2S) [pubchemlite.lcsb.uni.lu]

- 5. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]

structure elucidation of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid

An In-Depth Technical Guide to the Structure Elucidation of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid

Foreword: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery and materials science, the precise characterization of a molecule's three-dimensional architecture is not merely an academic exercise; it is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and the waste of invaluable resources. This guide provides a comprehensive, multi-technique workflow for the definitive (C₁₀H₇ClO₂S), a compound representative of the substituted benzothiophene class, which is a core scaffold in numerous biologically active agents.[1][2] Our approach is grounded in a philosophy of self-validation, where orthogonal analytical techniques are synergistically employed to build an irrefutable case for the final structure.

Chapter 1: The Strategic Workflow for Structure Elucidation

The elucidation process is a logical progression, starting with broad-stroke characterization and moving toward fine-grained atomic connectivity and spatial arrangement. Each step provides a piece of the puzzle, and the congruity of all data is paramount for a confident assignment. Our strategy is designed to be efficient and conclusive.

Caption: Strategic workflow for structure elucidation.

Chapter 2: Mass Spectrometry – Confirming the Elemental Composition

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the first logical step. It provides the most accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For halogenated compounds, the isotopic distribution is a critical and definitive diagnostic tool.[3]

Trustworthiness: The presence of chlorine provides an intrinsic validation point. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[4][5][6] The mass spectrum must exhibit a molecular ion cluster with two peaks (M⁺ and M+2) separated by two mass units, with a relative intensity ratio of approximately 3:1. Failure to observe this pattern would immediately invalidate the proposed structure.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of HPLC-grade methanol.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Operate in negative ion mode to facilitate the deprotonation of the carboxylic acid, forming the [M-H]⁻ ion.

-

Data Acquisition: Scan over a mass range of m/z 50-500. Calibrate the instrument using a known standard to ensure high mass accuracy (< 5 ppm).

Expected Data Presentation

| Ion Species | Calculated m/z (C₁₀H₆³⁵ClO₂S)⁻ | Calculated m/z (C₁₀H₆³⁷ClO₂S)⁻ | Expected Ratio |

| [M-H]⁻ | 224.9753 | 226.9724 | ~3:1 |

Chapter 3: Infrared Spectroscopy – Identifying Key Functional Groups

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups. For this molecule, the carboxylic acid and the substituted aromatic ring have highly characteristic absorption bands.

Trustworthiness: The carboxylic acid functional group presents a unique and self-validating spectral signature: a very broad O-H stretching band and a strong C=O stretching band.[7][8][9] The broadness of the O-H stretch is due to strong hydrogen-bond dimerization, a hallmark of carboxylic acids in the solid or liquid state.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected Data Presentation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3300–2500 (very broad) | O–H stretch | Carboxylic Acid (H-bonded)[7][8] |

| ~3100–3000 | C–H stretch | Aromatic |

| ~2950–2850 | C–H stretch | Methyl (CH₃) |

| ~1710–1680 | C=O stretch | Carboxylic Acid (conjugated)[8] |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1300–1200 | C–O stretch | Carboxylic Acid[7][9] |

| ~950-910 (broad) | O-H bend (out-of-plane) | Carboxylic Acid Dimer[7] |

Chapter 4: NMR Spectroscopy – Assembling the Molecular Framework

Expertise & Causality: Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the precise connectivity of a small molecule. A suite of 1D and 2D experiments provides a complete picture of the proton and carbon environments and their relationships.

Trustworthiness: The power of NMR lies in the cross-validation between different experiments. A ¹H-¹³C correlation observed in an HMBC experiment must be consistent with the spin systems identified in the COSY spectrum and the direct attachments confirmed by HSQC. Any inconsistency would signal an incorrect structural hypothesis.

Experimental Protocol: Multi-dimensional NMR

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the carboxylic acid and allows for the observation of the acidic proton.

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

Experiments: Acquire the following spectra:

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | ~13.5 | br s | 1H | COOH |

| H-4 | ~8.1 | d | 1H | Aromatic |

| H-6 | ~7.6 | dd | 1H | Aromatic |

| H-7 | ~8.0 | d | 1H | Aromatic |

| H-b | ~2.5 | s | 3H | CH₃ |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Predicted Shift (δ, ppm) | Assignment |

| ~165 | C-2 (COOH) |

| ~140 | C-7a |

| ~138 | C-3a |

| ~135 | C-5 |

| ~130 | C-3 |

| ~128 | C-6 |

| ~125 | C-4 |

| ~123 | C-7 |

| ~15 | C-8 (CH₃) |

Note: Full assignment requires 2D NMR data.

2D NMR: The Connectivity Blueprint

-

COSY: Will reveal the coupling network of the aromatic protons. A cross-peak between H-6 and H-7, and between H-6 and H-4 would be expected, confirming their ortho and meta relationships, respectively.

-

HSQC: This experiment directly links each proton signal to its attached carbon signal, confirming the C-H pairs (C4-H4, C6-H6, C7-H7, and the methyl C-H₃).[11]

-

HMBC: This is the key to assembling the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away, establishing the final connectivity.

Sources

- 1. malayajournal.org [malayajournal.org]

- 2. This compound | 50451-84-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

biological activity of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid derivatives

An In-depth Technical Guide to the Biological Activity of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic Acid Derivatives

Authored by a Senior Application Scientist

Foreword: The Benzothiophene Scaffold - A Privileged Structure in Medicinal Chemistry

The landscape of drug discovery is perpetually in search of molecular frameworks that offer both structural rigidity for target binding and sufficient points for chemical modification to fine-tune activity and pharmacokinetic properties. The benzothiophene scaffold, an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring, represents one such "privileged structure".[1] Its derivatives are integral to a wide array of pharmaceuticals and biologically active compounds, demonstrating a remarkable spectrum of therapeutic potential.[2][3][4] This versatility has driven extensive research into their synthesis and biological evaluation, revealing activities ranging from anti-inflammatory and antimicrobial to anticancer and neuroprotective effects.[1][5]

This guide focuses specifically on derivatives of This compound . This particular scaffold serves as a crucial starting point for synthesizing novel therapeutic agents, including direct inhibitors of coagulation factor Xa for anticoagulants and potent dual agonists of PPARγ/δ for potential diabetes treatments.[6] We will delve into the key biological activities demonstrated by derivatives of this core, elucidating the underlying mechanisms of action, presenting corroborative data, and providing detailed experimental protocols to empower researchers in the field.

Section 1: Anti-inflammatory and Analgesic Properties

A significant body of research has highlighted the potential of benzothiophene carboxamide derivatives as potent anti-inflammatory and analgesic agents, often outperforming classical nonsteroidal anti-inflammatory drugs (NSAIDs).[7] The primary mechanism for this activity is the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Mechanism of Action: Selective COX-2 Inhibition

Inflammation and pain are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.

Derivatives of this compound, particularly amides, have been shown to selectively inhibit COX-2.[7] This selectivity is crucial as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. The inhibitory action disrupts the prostaglandin-E2 (PGE2)-dependent positive feedback loop that would otherwise amplify COX-2 expression, leading to a significant reduction in key inflammatory mediators, including cytokines and chemokines.[7] This targeted approach not only alleviates inflammation and nociception but also reduces neutrophil accumulation at the site of inflammation.[7]

Below is a diagram illustrating the inflammatory pathway and the point of intervention for benzothiophene derivatives.

Caption: Mechanism of selective COX-2 inhibition by benzothiophene derivatives.

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This protocol describes a method to evaluate the anti-inflammatory potential of test compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8][9]

Objective: To quantify the inhibitory effect of this compound derivatives on the production of the pro-inflammatory mediator NO.

Methodology:

-

Cell Culture: Seed RAW 264.7 macrophage cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.

-

Compound Treatment: Treat the cells with various concentrations of the test benzothiophene derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to all wells except the negative control group.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

NO Quantification (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of nitrite (a stable product of NO) by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Determine the IC₅₀ value for each compound.

Section 2: Antimicrobial Activity

The benzothiophene core is a versatile scaffold for the development of novel antimicrobial agents. By modifying the 2-carboxylic acid group, researchers have synthesized a variety of derivatives, including acylhydrazones, chalcones, pyrimidines, and isoxazolines, with significant activity against a range of pathogens, including multidrug-resistant strains.[10][11][12][13]

Synthesis and Structure-Activity Relationship (SAR)

The general strategy involves converting the carboxylic acid of the parent compound into a more reactive species, such as an acid chloride or an ester, which can then be reacted with various nucleophiles to generate a library of derivatives.

Caption: General synthetic workflow for producing antimicrobial derivatives.

Studies have shown that the nature of the substituent attached to the core scaffold plays a critical role in determining the antimicrobial potency. For instance, acylhydrazone derivatives have demonstrated notable efficacy against Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains.[13] The presence of specific aromatic or heteroaromatic aldehydes used in the synthesis of these acylhydrazones significantly influences their activity.[13]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The effectiveness of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Derivative Class | Target Organism | Representative MIC (µg/mL) | Citation |

| Acylhydrazones | Staphylococcus aureus (MRSA) | 4 | [13] |

| Tetrahydrobenzothiophenes | Staphylococcus aureus | 8 - 32 | [14] |

| Chalcone Derivatives | Escherichia coli | >100 | [11] |

| Pyrimidine Derivatives | Bacillus subtilis | 50 - 100 | [11] |

Experimental Protocol: Broth Microdilution MIC Assay

Objective: To determine the MIC of benzothiophene derivatives against selected bacterial strains.

Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Prepare a series of two-fold serial dilutions of the test compounds in the broth medium directly in a 96-well microtiter plate.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., ciprofloxacin) should be included as a reference standard.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Section 3: Anticancer Activity

Derivatives of the benzothiophene scaffold have emerged as promising candidates for cancer therapy.[8] Their mechanism of action is often multifactorial, involving the induction of programmed cell death (apoptosis) and the inhibition of cell proliferation and migration.[8][9]

Mechanism of Action: Induction of Apoptosis

A key anticancer strategy is to trigger apoptosis in malignant cells. Certain benzothiophene derivatives have been shown to induce apoptosis by modulating the expression of key regulatory genes.[8][9] Specifically, they can upregulate the expression of pro-apoptotic genes like BAX , Caspase-3 (CASP3) , Caspase-8 (CASP8) , Caspase-9 (CASP9) , and the tumor suppressor p53 .[9] This shifts the cellular balance away from survival and towards controlled cell death, effectively eliminating cancer cells.

Caption: Apoptosis induction pathway activated by benzothiophene derivatives.

Quantitative Data: Antiproliferative Activity (EC₅₀)

The antiproliferative effects of these compounds are evaluated against various human cancer cell lines, with the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) being a key metric.

| Derivative | Cancer Cell Line | EC₅₀ / IC₅₀ (µM) | Citation |

| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2 (Liver Cancer) | 67.04 | [8][9] |

| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Caco-2 (Colorectal Cancer) | 63.74 | [8][9] |

| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Panc-1 (Pancreatic Cancer) | 76.72 | [8][9] |

| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | MDA-MB-231 (Breast Cancer) | 126.67 | [8][9] |

| Quino[3,4-b][3][7]benzothiazinium Chloride | BxPC-3 (Pancreatic Cancer) | 0.051 | [15] |

| Quino[3,4-b][3][7]benzothiazinium Chloride | Panc-1 (Pancreatic Cancer) | 0.066 | [15] |

Conclusion and Future Directions

The this compound scaffold is a remarkably fertile starting point for the development of novel therapeutic agents. The derivatives synthesized from this core have demonstrated significant and varied biological activities, most notably in the realms of anti-inflammatory, antimicrobial, and anticancer research. The ability to selectively inhibit COX-2, combat multidrug-resistant bacteria, and induce apoptosis in cancer cells underscores the therapeutic promise of this chemical class.

Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity while minimizing off-target effects. Advanced computational modeling can aid in designing next-generation derivatives with improved pharmacokinetic profiles. As our understanding of the molecular targets and mechanisms of action deepens, this compound and its analogues will undoubtedly continue to be a cornerstone of medicinal chemistry and drug discovery efforts.

References

- Evaluation of benzothiophene carboxamides as analgesics and anti-inflamm

- Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry.

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv

- Functionalization and properties investigations of benzothiophene deriv

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv

- Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.

- Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Deriv

- Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene deriv

- SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF BENZOTHIOPHENE DERIV

- Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Deriv

- This compound. ChemicalBook.

- Synthesis and antimicrobial activities of benzothiophene derivatives.

- Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research.

- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. NIH.

- Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes.

- Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry.

-

Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][3][7]benzothiazinium Chloride as Anticancer Agent. MDPI.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]

- 5. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]

- 6. This compound | 50451-84-8 [chemicalbook.com]

- 7. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oiccpress.com [oiccpress.com]

- 9. oiccpress.com [oiccpress.com]

- 10. SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF BENZOTHIOPHENE DERIVATIVES – ScienceOpen [scienceopen.com]

- 11. researchgate.net [researchgate.net]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid. While direct literature on this specific molecule is nascent, this paper synthesizes existing knowledge on the broader class of benzothiophene derivatives and structurally analogous compounds to postulate a primary mechanism centered on the inhibition of the branched-chain α-ketoacid dehydrogenase kinase (BDK), with downstream effects on the mTORC1 signaling pathway. We further explore its documented role as a key intermediate in the synthesis of Factor Xa inhibitors and Peroxisome Proliferator-Activated Receptor (PPAR) agonists, suggesting a multifaceted therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational hypothesis and a detailed roadmap for experimental validation.

Introduction: The Benzothiophene Scaffold in Medicinal Chemistry

The benzothiophene core, an aromatic heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its rigid, planar structure and the presence of a sulfur atom provide unique electronic and steric properties that facilitate interactions with a diverse range of biological targets.[3] Derivatives of benzothiophene have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][4][5]

This compound (Figure 1) is a specific derivative that has emerged as a compound of interest. Its chemical structure is characterized by a benzothiophene core with a chloro group at the 5-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position. These substitutions are expected to significantly influence its pharmacokinetic and pharmacodynamic properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 50451-84-8 | C10H7ClO2S | 226.67 g/mol |

| Table 1: Chemical Properties of this compound.[6][7] |

Established and Potential Therapeutic Contexts

Intermediate in the Synthesis of Factor Xa Inhibitors

This compound is utilized in the synthesis of direct inhibitors of Factor Xa, a critical enzyme in the coagulation cascade.[6] Factor Xa inhibitors are a class of anticoagulants used for the prevention and treatment of thromboembolic diseases.[8][9] The chlorothiophene moiety can serve as a key pharmacophore that binds to the S1 subsite of Factor Xa, contributing to the inhibitor's potency and selectivity.[10]

Precursor for PPARγ/δ Dual Agonists

The compound also serves as a building block for potent amide-linked Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and delta (PPARδ) dual agonists.[6] PPARs are nuclear receptors that play crucial roles in regulating glucose and lipid metabolism.[11] Dual agonists have the potential to address multiple facets of metabolic syndrome, including hyperglycemia, insulin resistance, and dyslipidemia.[12][13]

Postulated Mechanism of Action: Inhibition of the BDK/BCAA/mTORC1 Axis

While the synthetic utility of this compound is documented, its intrinsic biological activity is less understood. Based on compelling evidence from the structurally similar compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), we postulate that a primary mechanism of action for this compound is the allosteric inhibition of branched-chain α-ketoacid dehydrogenase kinase (BDK).

BDK is a mitochondrial kinase that negatively regulates the branched-chain α-ketoacid dehydrogenase complex (BCKDC).[14][15] By phosphorylating and inactivating BCKDC, BDK reduces the catabolism of branched-chain amino acids (BCAAs: leucine, isoleucine, and valine).[15] Elevated levels of BCAAs are implicated in various metabolic and inflammatory diseases through the activation of the mammalian target of rapamycin complex 1 (mTORC1).[6][16]

Our central hypothesis is that this compound binds to an allosteric site on BDK, leading to its inhibition.[14] This, in turn, increases the activity of BCKDC, promoting the breakdown of BCAAs. The resulting decrease in circulating BCAA levels would lead to the downregulation of mTORC1 signaling. The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is associated with diseases such as cancer, metabolic syndrome, and inflammatory disorders.[6][17][18] A study on BT2 has shown that its inhibition of BDK and subsequent suppression of mTORC1 activation can ameliorate experimental ulcerative colitis.[16]

Figure 2: Postulated signaling pathway for this compound.

Proposed Research Plan to Elucidate the Mechanism of Action

To validate the hypothesized mechanism of action, a multi-tiered research approach is proposed, encompassing in vitro biochemical assays, cell-based functional screens, and in vivo disease models.

Sources

- 1. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor. | Semantic Scholar [semanticscholar.org]

- 10. scispace.com [scispace.com]

- 11. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A chemical modification of a peroxisome proliferator-activated receptor pan agonist produced a shift to a new dual alpha/gamma partial agonist endowed with mitochondrial pyruvate carrier inhibition and antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New 2-aryloxy-3-phenyl-propanoic acids as peroxisome proliferator-activated receptors alpha/gamma dual agonists with improved potency and reduced adverse effects on skeletal muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dissociation of branched-chain alpha-keto acid dehydrogenase kinase (BDK) from branched-chain alpha-keto acid dehydrogenase complex (BCKDC) by BDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro kinase assay [protocols.io]

- 17. cusabio.com [cusabio.com]

- 18. Role of mTOR Complex 1 Signaling Pathway in the Pathogenesis of Diabetes Complications; A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) for 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid

Abstract

This compound is a heterocyclic compound with significant applications in medicinal chemistry, notably as a key intermediate in the synthesis of anticoagulants and treatments for diabetes.[1] Its structural integrity is paramount for its efficacy and safety in these roles. This guide provides a comprehensive, in-depth analysis of the essential spectroscopic techniques required for the unequivocal structural elucidation and quality control of this compound. We will delve into the theoretical underpinnings and practical application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting validated protocols, data interpretation, and the synergistic logic that connects these analytical methods.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry serves as the foundational analysis for determining the molecular weight and elemental composition of a compound. For a molecule containing chlorine, like the topic compound, MS is particularly powerful due to the characteristic isotopic signature of chlorine.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a robust, high-energy fragmentation technique that provides both a molecular ion and a reproducible fragmentation pattern, which acts as a molecular fingerprint.

Instrumentation:

-

High-resolution mass spectrometer with an EI source (typically operating at 70 eV).

-

Direct insertion probe or GC inlet for sample introduction.

Procedure:

-

Sample Preparation: A minute quantity (~1 mg) of the crystalline solid is dissolved in a volatile solvent (e.g., methanol or ethyl acetate).

-

Introduction: The solution is introduced into the high-vacuum source of the mass spectrometer.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing the ejection of an electron to form a radical cation, the molecular ion ([M]•⁺).

-

Fragmentation: Excess energy from the ionization process causes the molecular ion to fragment in a predictable manner.

-

Analysis: The positively charged ions (molecular ion and fragments) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Data Interpretation and Validation

The molecular formula C₁₀H₇ClO₂S gives a molecular weight of approximately 226.67 g/mol .[2] The key to validating the compound's identity lies in observing the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct peaks for the molecular ion, separated by 2 m/z units, with a relative intensity ratio of roughly 3:1.

Table 1: Predicted Mass Spectrometry Data for C₁₀H₇ClO₂S

| Ion | Description | Predicted m/z (for ³⁵Cl/³⁷Cl) | Expected Relative Intensity |

| [M]•⁺ | Molecular Ion | 226 / 228 | ~3:1 |

| [M-COOH]⁺ | Loss of carboxylic acid group | 181 / 183 | ~3:1 |

| [M-Cl]⁺ | Loss of chlorine atom | 191 | Single peak |

The presence of the [M]•⁺ and [M+2]•⁺ peaks in the correct ratio is strong evidence for a molecule containing one chlorine atom.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for EI-MS analysis and data validation.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a modern technique that requires minimal sample preparation and is ideal for solid powders.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer.

-

ATR accessory with a high-refractive-index crystal (e.g., diamond).

Procedure:

-

Background Scan: An initial scan of the clean, empty ATR crystal is performed to obtain a background spectrum.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal surface.

-

Pressure Application: A pressure clamp is engaged to ensure intimate contact between the sample and the crystal.

-

Spectrum Acquisition: The sample is scanned with IR radiation, and the resulting interferogram is Fourier-transformed into a spectrum. The background is automatically subtracted.

Data Interpretation and Validation

The IR spectrum provides a molecular "fingerprint." For this compound, the key diagnostic absorptions are associated with the carboxylic acid moiety.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale and Significance |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (very broad) | The exceptionally broad nature of this peak is a hallmark of the hydrogen-bonded dimer formed by carboxylic acids in the solid state.[3] |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Indicates the presence of hydrogens attached to the aromatic benzothiophene ring system. |

| C-H (Aliphatic, -CH₃) | Stretching | 2975 - 2850 | Confirms the presence of the methyl group. |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 (strong) | A strong, sharp absorption in this region is definitive for a carbonyl group, with the specific frequency indicating a conjugated carboxylic acid.[4] |

| C=C (Aromatic) | Stretching | 1600 - 1450 | A series of bands confirming the aromatic core structure. |

The simultaneous presence of the very broad O-H stretch and the strong C=O stretch is conclusive evidence for the carboxylic acid functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual proton signal does not obscure relevant regions. It also allows for the observation of the acidic carboxylic proton. Tetramethylsilane (TMS) is used as the internal standard (0 ppm).

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.

-

Spectrometer Tuning: The instrument is locked onto the deuterium signal of the solvent and the magnetic field is "shimmed" to maximize homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is run to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., PENDANT or APT) is run. A greater number of scans and a longer relaxation delay are typically required due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Validation

The combination of ¹H and ¹³C NMR data allows for a complete assignment of the molecule's structure. Data from similar structures, such as 6-chlorobenzo[b]thiophene-2-carboxylic acid, can provide valuable reference points for chemical shift assignments.[5]

¹H NMR Spectrum:

-

-COOH Proton: A very broad singlet is expected far downfield (δ > 13 ppm) due to strong deshielding and hydrogen bonding. This peak will disappear upon addition of a drop of D₂O, confirming it as an exchangeable acidic proton.

-

Aromatic Protons: Three protons on the benzene ring will appear in the aromatic region (δ ≈ 7.5 - 8.3 ppm). Their splitting patterns (multiplicities) will be dictated by their coupling to each other, confirming the substitution pattern.

-

-CH₃ Protons: A sharp singlet corresponding to three protons will appear in the upfield region (δ ≈ 2.5 ppm). Its integration value of 3H validates the methyl group.

¹³C NMR Spectrum:

-

Carbonyl Carbon (-COOH): The least shielded carbon, appearing at δ ≈ 163 ppm.

-

Aromatic & Thiophene Carbons: Multiple signals in the δ ≈ 122 - 143 ppm region, corresponding to the eight carbons of the benzothiophene core.

-

Methyl Carbon (-CH₃): The most shielded carbon, appearing at δ ≈ 15 ppm.

Table 3: Predicted NMR Spectroscopic Data (in DMSO-d₆)

| Assignment | ¹H NMR (δ, ppm, Multiplicity, Integration) | ¹³C NMR (δ, ppm) |

| -COOH | ~13.6 (br s, 1H) | ~163.5 |

| Aromatic-H | ~7.5 - 8.3 (m, 3H) | ~122 - 143 (8 signals) |

| -CH₃ | ~2.5 (s, 3H) | ~15.0 |

Synergistic Data Integration for Structural Elucidation

Caption: Integration of MS, IR, and NMR data for complete structural verification.

Conclusion

The structural characterization of this compound is a self-validating process when Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy are used in concert. MS confirms the elemental composition and the presence of chlorine. IR spectroscopy provides definitive evidence of the key carboxylic acid functional group. Finally, NMR spectroscopy maps the precise arrangement of atoms, confirming the carbon-hydrogen framework and the substitution pattern. This integrated spectroscopic approach ensures the identity, purity, and structural integrity of the compound, a critical requirement for its application in research and development, particularly within the pharmaceutical industry.

References

-

Title: this compound | CAS 50451-84-8 Source: Molbase URL: [Link]

-

Title: 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid Source: ResearchGate URL: [Link]

-

Title: this compound (C10H7ClO2S) Source: PubChemLite URL: [Link]

-

Title: Spectroscopy of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL: [Link]

-

Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Table of Characteristic IR Absorptions Source: University of Colorado Boulder URL: [Link]

Sources

- 1. This compound | 50451-84-8 [chemicalbook.com]

- 2. This compound | CAS 50451-84-8 [matrix-fine-chemicals.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid (C₁₀H₇ClO₂S, MW: 226.67 g/mol [1]), a heterocyclic compound of interest in pharmaceutical research and development.[2] The document delineates the theoretical underpinnings of its solubility based on its distinct physicochemical properties and provides a detailed, field-proven experimental protocol for its empirical determination. The guide is intended for researchers, chemists, and formulation scientists engaged in drug discovery and development who require a robust understanding and practical methodology for characterizing this and structurally similar molecules.

Introduction: Understanding the Molecule

This compound is a substituted benzothiophene derivative. Its molecular architecture is key to its behavior in solution. The structure consists of a fused bicyclic system: a hydrophobic benzothiophene core, substituted with a chloro group and a methyl group, and a polar carboxylic acid functional group. This amphiphilic nature dictates a complex solubility profile, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in vivo.[3][4] Low aqueous solubility is a primary challenge in the formulation of many new chemical entities.[3] Therefore, a thorough characterization of its solubility in a range of relevant solvent systems is a foundational step in its development pathway.[5]

Key Structural Features:

-

Benzothiophene Core: A large, aromatic, and inherently non-polar moiety that contributes to poor aqueous solubility.[6][7]

-

Carboxylic Acid Group (-COOH): A polar, acidic functional group capable of hydrogen bonding and ionization. This group is the primary driver of solubility in polar and, particularly, aqueous alkaline media.

-

Chloro and Methyl Groups: These substituents increase the molecule's lipophilicity and molecular weight, generally decreasing solubility in polar solvents.

Theoretical Solubility Profile: A Solvent-Class Perspective

The principle of "like dissolves like" provides a predictive framework for the solubility of this compound. The interplay between its hydrophobic backbone and its polar functional group results in varied behavior across different solvent classes.[8][9]

Aqueous Solvents (e.g., Water, Buffered Solutions)

Due to its predominantly hydrophobic structure, the intrinsic solubility of the neutral form of this compound in pure water is expected to be very low.[6][10] However, the presence of the carboxylic acid group makes its aqueous solubility highly dependent on pH.[8][11]

-

Mechanism of pH-Dependent Solubility: In solutions with a pH above the compound's pKa, the carboxylic acid group deprotonates to form the highly polar carboxylate salt. This ionized form is significantly more water-soluble due to strong ion-dipole interactions with water molecules. Conversely, at a pH below the pKa, the compound remains in its neutral, less soluble form.

-

Practical Implication: This property is critical for drug delivery. For oral administration, the compound will exhibit very low solubility in the acidic environment of the stomach but may dissolve more readily in the more neutral pH of the small intestine.[11]

Polar Protic Solvents (e.g., Methanol, Ethanol)

Solvents like methanol and ethanol are capable of acting as both hydrogen bond donors and acceptors.

-

Expected Solubility: Moderate to high.

-

Causality: The solvent's hydroxyl group can form strong hydrogen bonds with both the carbonyl oxygen and the hydroxyl proton of the compound's carboxylic acid group. The alkyl portion of the alcohol can also interact favorably with the hydrophobic benzothiophene core.

Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile)

These solvents possess significant dipole moments but lack acidic protons.

-

Expected Solubility: High.

-

Causality: Strong dipole-dipole interactions between the solvent and the polar carboxylic acid group are the primary drivers of dissolution. Solvents like Dimethyl Sulfoxide (DMSO) are particularly effective at solvating a wide range of compounds and are often used for preparing stock solutions in early-stage drug discovery.[4][12] Benzothiophene, the parent molecule, is known to be soluble in acetone.[7][10]

Non-Polar Solvents (e.g., Hexane, Toluene, Chloroform)

These solvents lack polarity and cannot form hydrogen bonds.

-

Expected Solubility: Very Low.

-

Causality: While the hydrophobic benzothiophene core can engage in van der Waals interactions with non-polar solvents, these interactions are not strong enough to overcome the crystal lattice energy and solvate the highly polar carboxylic acid group. The parent benzothiophene molecule is soluble in benzene and chloroform, but the addition of the polar carboxylic acid group drastically reduces solubility in such solvents.[6]

Below is a diagram illustrating the primary intermolecular forces at play between the solute and different solvent types.

Caption: Key intermolecular forces governing solubility.

Standardized Protocol: Thermodynamic Equilibrium Solubility Determination

To obtain reliable and reproducible solubility data, the shake-flask method is the universally recognized gold standard.[13][14] This method measures the thermodynamic equilibrium solubility, which is defined as the maximum concentration of a substance that can dissolve in a solvent at equilibrium with an excess of the solid compound.[14][15]

Materials and Equipment

-

This compound (solid form)

-

Selected solvents (e.g., pH 7.4 phosphate-buffered saline, methanol, acetonitrile)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Experimental Workflow: Step-by-Step

-

Preparation of Saturated Solution:

-